NSC-87877
Übersicht
Beschreibung
NSC 87877 ist ein potenter Inhibitor von Proteintyrosinkinasen, der speziell auf Shp2 und Shp1 abzielt. Es ist bekannt für seine Fähigkeit, die Dual-Spezifitäts-Phosphatase 26 (DUSP26) zu inhibieren. Die Verbindung hat die Summenformel C19H13N3O7S2 und ein Molekulargewicht von 459,45 g/mol .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NSC 87877 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, bei der es sich um eine 7-Aza-8-Hydroxychinolin-Verbindung handelt. Die wichtigsten Schritte umfassen:
Bildung des Chinolinkerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren Bedingungen.
Sulfonierung: Einführung von Sulfonsäuregruppen an bestimmten Positionen am Chinolinring.
Diazotierung und Kupplung: Bildung der Azo-Verknüpfung durch Diazotierung eines aromatischen Amins und Kupplung mit dem sulfonierten Chinolin
Industrielle Produktionsmethoden
Die industrielle Produktion von NSC 87877 folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet:
Batch-Verarbeitung: Verwendung großer Reaktoren, um die Cyclisierung, Sulfonierung und Diazotierungsschritte durchzuführen.
Reinigung: Anwendung von Techniken wie Kristallisation und Chromatographie, um hohe Reinheitsgrade (≥98%) zu erreichen
Wissenschaftliche Forschungsanwendungen
NSC 87877 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug zur Untersuchung von Proteintyrosinkinasen und ihrer Rolle in verschiedenen biochemischen Stoffwechselwegen verwendet.
Biologie: Wird in Studien zur Zellsignaltransduktion eingesetzt, um die Regulation von Phosphorylierungs- und Dephosphorylierungsprozessen zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Krankheiten untersucht, bei denen Proteintyrosinkinasen beteiligt sind, wie z. B. Krebs und Autoimmunerkrankungen.
Industrie: Wird bei der Entwicklung von Diagnosetests und als Referenzverbindung in pharmakologischen Studien eingesetzt .
Wirkmechanismus
NSC 87877 entfaltet seine Wirkung, indem es an die katalytischen Zentren von Shp2 und Shp1 Proteintyrosinkinasen bindet. Diese Bindung hemmt die Dephosphorylierung von Zielproteinen, was zu veränderten Signalwegen führt. Die Verbindung hemmt auch die Dual-Spezifitäts-Phosphatase 26, wodurch zelluläre Prozesse weiter beeinflusst werden .
Wirkmechanismus
Target of Action
NSC-87877, also known as 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid, primarily targets the protein tyrosine phosphatases SHP-1 and SHP-2 . These proteins play crucial roles in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This compound acts as a potent, catalytic site-targeting inhibitor of SHP-1 and SHP-2 protein tyrosine phosphatases . It inhibits these targets with IC50 values of 355 nM and 318 nM respectively . This interaction results in changes in the activity of these proteins, affecting the cellular processes they regulate .
Biochemical Pathways
The inhibition of SHP-1 and SHP-2 by this compound affects several biochemical pathways. It has been shown to inhibit EGF-induced Erk1/2 activation . Additionally, it has been found to inhibit the function of dual-specificity phosphatase 26 (DUSP26), which is involved in the regulation of key cellular processes .
Pharmacokinetics
It’s known that the compound is cell-permeable , which suggests it can readily cross cell membranes to exert its effects.
Result of Action
The inhibition of SHP-1, SHP-2, and DUSP26 by this compound has several effects at the molecular and cellular levels. It has been shown to increase p53 phosphorylation and activation, leading to increased activation of downstream p38 effector proteins . This results in poly ADP ribose polymerase/caspase-3 cleavage, leading to apoptosis . In neuroblastoma cell lines, this compound treatment resulted in decreased tumor growth and increased p53 and p38 activity .
Biochemische Analyse
Biochemical Properties
NSC-87877 is a cell-permeable inhibitor that targets SHP-1 and SHP-2 protein tyrosine phosphatases with IC50 values of 355 nM and 318 nM, respectively . Additionally, this compound inhibits dual-specificity phosphatase 26 (DUSP26), which plays a role in regulating p53 and p38 MAP kinase pathways . By inhibiting these enzymes, this compound can modulate phosphorylation states of various proteins, thereby influencing multiple signaling cascades.
Cellular Effects
This compound has been shown to induce apoptosis in neuroblastoma cell lines by inhibiting DUSP26, leading to increased phosphorylation and activation of p53 and p38 MAP kinase . This compound also affects cell signaling pathways by inhibiting SHP-2, which is involved in the activation of Ras and Erk1/2 pathways . These effects result in altered gene expression and cellular metabolism, ultimately leading to reduced cell proliferation and increased cell death in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the catalytic cleft of SHP-2, thereby inhibiting its phosphatase activity . This inhibition prevents the dephosphorylation of target proteins, leading to sustained activation of downstream signaling pathways such as p53 and p38 MAP kinase . Additionally, this compound inhibits DUSP26, which further enhances the activation of these pathways and promotes apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, prolonged treatment with this compound leads to sustained inhibition of SHP-2 and DUSP26, resulting in continuous activation of p53 and p38 MAP kinase pathways . This sustained activation can lead to long-term effects on cellular function, including increased apoptosis and reduced cell proliferation . This compound is stable under standard laboratory conditions and retains its inhibitory activity over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a murine model of neuroblastoma, a dosage of 30 mg/kg administered intraperitoneally once daily for 15 days resulted in significant inhibition of tumor growth and increased p53 and p38 activity . Higher doses of this compound have been associated with increased cytotoxicity and adverse effects, highlighting the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate protein phosphorylation and dephosphorylation. By inhibiting SHP-1, SHP-2, and DUSP26, this compound modulates the activity of key signaling proteins involved in cell growth, differentiation, and apoptosis . This compound also affects metabolic flux and metabolite levels by altering the phosphorylation states of enzymes and other regulatory proteins .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion due to its cell-permeable nature . Once inside the cell, this compound interacts with target proteins such as SHP-1, SHP-2, and DUSP26, leading to its accumulation in specific cellular compartments where these proteins are localized . This targeted distribution enhances the efficacy of this compound in modulating cellular signaling pathways.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with its target proteins SHP-1, SHP-2, and DUSP26 . The subcellular localization of this compound is influenced by the presence of targeting signals and post-translational modifications that direct it to specific compartments within the cell . This localization is crucial for the compound’s activity, as it ensures that this compound can effectively inhibit its target enzymes and modulate cellular signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 87877 involves multiple steps, starting with the preparation of the core structure, which is a 7-aza-8-hydroxyquinoline compound. The key steps include:
Formation of the quinoline core: This involves the cyclization of appropriate precursors under acidic conditions.
Sulfonation: Introduction of sulfonic acid groups at specific positions on the quinoline ring.
Diazotization and coupling: Formation of the azo linkage by diazotizing an aromatic amine and coupling it with the sulfonated quinoline
Industrial Production Methods
Industrial production of NSC 87877 follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch processing: Using large reactors to carry out the cyclization, sulfonation, and diazotization steps.
Purification: Employing techniques such as crystallization and chromatography to achieve high purity levels (≥98%)
Analyse Chemischer Reaktionen
Arten von Reaktionen
NSC 87877 unterliegt hauptsächlich:
Inhibitionsreaktionen: Es hemmt Proteintyrosinkinasen, indem es an ihre katalytischen Zentren bindet.
Phosphorylierung und Dephosphorylierung: Es beeinflusst den Phosphorylierungsstatus von Proteinen, indem es Phosphatasen hemmt
Häufige Reagenzien und Bedingungen
Reagenzien: Häufige Reagenzien sind Säuren für die Cyclisierung, Sulfonierungsmittel und Diazotierungsmittel.
Bedingungen: Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Werten durchgeführt, um Spezifität und Ausbeute zu gewährleisten
Hauptprodukte
Das Hauptprodukt dieser Reaktionen ist NSC 87877 selbst, das durch seine hohe Reinheit und spezifische inhibitorische Aktivität gekennzeichnet ist .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SHP1/2 PTPase-Inhibitor: Ein weiterer potenter Inhibitor von Shp1 und Shp2 mit ähnlicher inhibitorischer Aktivität.
PTP1B-Inhibitor: Hemmt die Proteintyrosinkinasen 1B, aber mit geringerer Potenz im Vergleich zu NSC 87877
Einzigartigkeit
NSC 87877 ist einzigartig aufgrund seiner hohen Spezifität und Potenz bei der Hemmung von Shp2 und Shp1 mit IC50-Werten von 0,318 µM bzw. 0,355 µM. Es zeigt auch eine signifikante Selektivität gegenüber anderen Phosphatasen, was es zu einem wertvollen Werkzeug in der Forschung macht .
Eigenschaften
IUPAC Name |
8-hydroxy-7-[(6-sulfonaphthalen-2-yl)diazenyl]quinoline-5-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O7S2/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13/h1-10,23H,(H,24,25,26)(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMFVZOKHBRUTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866596 | |
Record name | 8-Oxo-7-[2-(6-sulfonaphthalen-2-yl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56990-57-9 | |
Record name | 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056990579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-87877 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC-87877 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.